molecular formula C15H13BrN2 B189472 5-(4-Bromophenyl)dipyrromethane CAS No. 159152-11-1

5-(4-Bromophenyl)dipyrromethane

Cat. No. B189472
M. Wt: 301.18 g/mol
InChI Key: SJDXTHJAKNMBFS-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)dipyrromethane is a chemical compound with the molecular formula C15H13BrN2 . It is used for research and development purposes .


Synthesis Analysis

5-(4-Bromophenyl)dipyrromethane is a pyrrole building block for porphyrin synthesis . A new methodology for porphyrin synthesis has been developed. This is a simple two-step protocol. The first step involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl .


Molecular Structure Analysis

The molecular structure of 5-(4-Bromophenyl)dipyrromethane is characterized by the presence of a bromophenyl group attached to a dipyrromethane core .


Chemical Reactions Analysis

The compound is used in the synthesis of porphyrins, which involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl .


Physical And Chemical Properties Analysis

The molecular weight of 5-(4-Bromophenyl)dipyrromethane is 301.18 g/mol . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Porphyrin Synthesis

  • Scientific Field : Chemistry, specifically porphyrin synthesis .
  • Application Summary : “5-(4-Bromophenyl)dipyrromethane” is a pyrrole building block used in the synthesis of porphyrins . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). Porphyrins are often used as catalysts, pigments, and natural light-harvesting and electron transport molecules .
  • Results/Outcomes : The outcome of using “5-(4-Bromophenyl)dipyrromethane” in porphyrin synthesis is the production of porphyrins with specific properties, depending on the other reactants used. These porphyrins can then be used in a variety of applications, such as the creation of catalysts, pigments, and natural light-harvesting and electron transport molecules .

Dipyrromethene Metal Complexes

  • Scientific Field : Chemistry, specifically the synthesis of dipyrromethene metal complexes .
  • Application Summary : Dipyrromethanes, such as “5-(4-Bromophenyl)dipyrromethane”, are well-known synthetic scaffolds for the synthesis of macrocycles and dipyrromethene metal complexes . These complexes have been successfully used as fluorescent probes in diverse applications .
  • Results/Outcomes : The outcome of using “5-(4-Bromophenyl)dipyrromethane” in the synthesis of dipyrromethene metal complexes is the production of complexes with specific properties, depending on the metal ion used. These complexes can then be used in a variety of applications, such as the creation of fluorescent probes .

Synthesis of Calixpyrroles

  • Scientific Field : Chemistry, specifically the synthesis of calixpyrroles .
  • Application Summary : Dipyrromethanes with substituents at the meso-position, such as “5-(4-Bromophenyl)dipyrromethane”, have come to play a valuable role in the preparation of synthetic porphyrins and calixpyrroles . Calixpyrroles are macrocyclic compounds with potential applications in areas such as anion binding and transport, molecular recognition, and catalysis .
  • Results/Outcomes : The outcome of using “5-(4-Bromophenyl)dipyrromethane” in the synthesis of calixpyrroles is the production of calixpyrroles with specific properties, depending on the other reactants used. These calixpyrroles can then be used in a variety of applications, such as anion binding and transport, molecular recognition, and catalysis .

Safety And Hazards

When handling 5-(4-Bromophenyl)dipyrromethane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDXTHJAKNMBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474216
Record name 5-(4-BROMOPHENYL)DIPYRROMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)dipyrromethane

CAS RN

159152-11-1
Record name 5-(4-BROMOPHENYL)DIPYRROMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
H Zhao, J Liao, J Ning, Y Xie, Y Cao… - Advanced Synthesis …, 2010 - Wiley Online Library
A new efficient and mild protocol for synthesizing a series of novel bis(dipyrromethanes) with versatile arylene linkers through an indi‐ um(III) chloride‐catalyzed condensation reaction …
Number of citations: 29 onlinelibrary.wiley.com
CB Nielsen, FC Krebs - Tetrahedron letters, 2005 - Elsevier
Herein, we discuss the analyses and quantification of the different components in porphyrin mixtures, prepared from p-anisaldehyde, p-tolualdehyde, and 5-(4-bromophenyl)-…
Number of citations: 18 www.sciencedirect.com
S Fox, R Hudson, RW Boyle - Tetrahedron letters, 2003 - Elsevier
The use of two orthoesters, trimethyl orthoacetate and trimethyl orthobenzoate, in the synthesis of porphyrins from 5-phenyldipyrromethanes is described. Previously unreported 5,15-…
Number of citations: 16 www.sciencedirect.com
H Zhao, J Liao, J Ning, Y Xie, Y Cao, L Chen, D Yang… - academia.edu
A new efficient and mild protocol for synthesizing a series of novel bis (dipyrromethanes) with versatile arylene linkers through an indiumACHTUNGTRENNUNG (III) chloride-catalyzed …
Number of citations: 2 www.academia.edu
S Cogal, S Erten-Ela, K Ocakoglu… - Molecular Crystals and …, 2016 - Taylor & Francis
Porphyrin sensitizer (Por) containing 4-carboxybiphenyl and 2-thienyl and its metallated Zn(II) derivative (ZnPor) were synthesized and investigated. The porphyrin dyes were …
Number of citations: 1 www.tandfonline.com
H Zhao, J Liao, D Yang, Y Xie, Y Xu… - Australian Journal of …, 2013 - CSIRO Publishing
A general and efficient protocol has been developed to synthesise a series of novel porphyrin dimers with versatile aryl linkers via a simultaneous condensation-cyclisation-oxidation …
Number of citations: 6 www.publish.csiro.au
KE Borbas, P Mroz, MR Hamblin… - Bioconjugate …, 2006 - ACS Publications
A broad range of applications requires access to water-soluble, bioconjugatable porphyrins. Branched alkyl groups attached at the branching site to the porphyrin meso position are …
Number of citations: 81 pubs.acs.org
K Muthukumaran, RS Loewe, A Ambroise… - The Journal of …, 2004 - ACS Publications
Synthetic molecules bearing phosphonic acid groups can be readily attached to oxide surfaces. As part of a program in molecular-based information storage, we have developed routes …
Number of citations: 101 pubs.acs.org
MA Trestsova, IA Utepova, ON Chupakhin… - Molecules, 2021 - mdpi.com
Oxidative CH/CH coupling reactions of dipyrromethanes with azines in the presence of a heterophase oxidative photocatalytic system (O 2 /TiO 2 /visible light irradiation) were carried …
Number of citations: 6 www.mdpi.com
S Mustafar, Y Ogino, H Nishihara - 2021 - researchsquare.com
One-dimensional bis (dipyrrinato) zinc (II)-linked porphyrinatozinc (II) polymer, 2 were synthesized by facile metal complexation reaction between 5, 15-bis (3, 5-dioctyloxyphenyl)-10, 20…
Number of citations: 3 www.researchsquare.com

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